[(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium;chloride
Overview
Description
[(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium chloride is a chemical compound with the molecular formula C10H18ClN3O2 It is known for its unique structure, which includes a 5-methyl-1,2-oxazole ring and a pentylazanium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium chloride typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with pentylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the chloride salt form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
[(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction could produce amine derivatives. Substitution reactions can result in various substituted oxazole compounds.
Scientific Research Applications
[(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anti-inflammatory studies, it could modulate signaling pathways involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2-oxazole-3-carbonitrile: Similar in structure but with a nitrile group instead of the amide.
5-Amino-pyrazoles: Another class of heterocyclic compounds with similar reactivity and applications.
Uniqueness
[(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium chloride is unique due to its specific combination of the oxazole ring and pentylazanium group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
[(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.ClH/c1-3-4-5-6-11-12-10(14)9-7-8(2)15-13-9;/h7,11H,3-6H2,1-2H3,(H,12,14);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGJVNBWRJHZLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[NH2+]NC(=O)C1=NOC(=C1)C.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94980-63-9 | |
Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-pentylhydrazide, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094980639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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